2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE
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Overview
Description
2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as cyclooxygenase inhibition . The structure of this compound includes a chloromethyl group attached to a phenyl ring, which is further connected to an isoindole-1,3-dione moiety.
Preparation Methods
The synthesis of 2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE typically involves the reaction of phthalic anhydride with an appropriate amine, followed by chloromethylation. One common method involves the use of chloroacetyl chloride in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like diethyl ether and controlled addition of reagents to ensure high yields and purity of the product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenyl ring and the isoindole-1,3-dione moiety can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a cyclooxygenase inhibitor, which makes it a candidate for anti-inflammatory drugs.
Biological Studies: The compound is used in studies related to oxidative and nitrosative stress, as it has shown activity in scavenging reactive oxygen and nitrogen species.
Material Science: Due to its structural properties, it is explored for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE involves its interaction with cyclooxygenase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound fits well into the enzyme’s active site, forming stable interactions that block the enzyme’s function .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE include other isoindoline-1,3-dione derivatives such as:
Phthalimide: A simpler structure without the chloromethyl and phenyl groups.
N-Methylphthalimide: Similar to phthalimide but with a methyl group attached to the nitrogen atom.
N-Substituted Isoindoline-1,3-diones: These compounds have various substituents on the nitrogen atom, which can alter their biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
2-[[4-(chloromethyl)phenyl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFXMNGWLYTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489185 |
Source
|
Record name | 2-{[4-(Chloromethyl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61895-53-2 |
Source
|
Record name | 2-{[4-(Chloromethyl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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